molecular formula C22H35BFIN2O2Si B1392778 5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1357387-67-7

5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1392778
M. Wt: 544.3 g/mol
InChI Key: MZHMAZCHBDRSCC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound is synthesized through a multi-step substitution reaction. Its structure is confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. Molecular structures are also calculated using density functional theory (DFT) for further investigation (Huang et al., 2021).

Chemical Properties and Analysis

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : These properties of the compound are explored using DFT. This helps in revealing some physicochemical properties of the compound, aiding in understanding its reactivity and potential applications in various fields (Huang et al., 2021).

Applications in Polymer Synthesis

  • Deeply Colored Polymers : The compound is used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are highly soluble in common organic solvents and have significant potential in material science and engineering (Welterlich, Charov & Tieke, 2012).

Role in Radiopharmaceuticals

  • High-yield Synthesis of PET Radioligands : An example of its use in radiopharmaceuticals involves the high-yield synthesis of PET radioligands. The compound is used in a two-step synthesis method, proving effective for synthesizing fluorine-labeled heteroarene compounds (Kim & Choe, 2020).

Application in Electronic Materials

  • Luminescent Conjugated Polymers : This compound is involved in the creation of luminescent conjugated polymers, which are alternately made up of pyrrolo[3,4-c]pyrrole units and various aromatic units. Such materials have applications in optoelectronics and photonics (Zhu, Rabindranath, Beyerlein & Tieke, 2007).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Intermediates : This compound plays a role in the synthesis of key pharmaceutical intermediates. Its unique structure allows for the development of multidentate agents and podant-type compounds, which can be pivotal in the creation of new drugs (Minakata, Itoh, Komatsu & Ohshiro, 1992).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

[5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BFIN2O2Si/c1-13(2)30(14(3)4,15(5)6)27-12-11-16-17(18(24)19(25)26-20(16)27)23-28-21(7,8)22(9,10)29-23/h11-15H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHMAZCHBDRSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC(=C2F)I)[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BFIN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104947
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1357387-67-7
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357387-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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